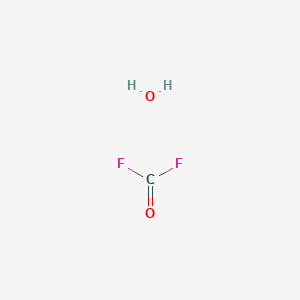![molecular formula C18H20OSe B14244693 ({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene CAS No. 378798-47-1](/img/structure/B14244693.png)
({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene typically involves the reaction of 3-phenyl-2-[(prop-2-en-1-yl)oxy]propanol with a selenium-containing reagent. One common method is the use of diphenyl diselenide in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like tetrahydrofuran under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle selenium compounds, which can be toxic.
化学反応の分析
Types of Reactions
({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The prop-2-en-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, ({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene can be used as a precursor for the synthesis of more complex organoselenium compounds. It can also serve as a reagent in the formation of carbon-selenium bonds.
Biology and Medicine
The compound has potential applications in medicinal chemistry due to the biological activity of selenium-containing compounds. It may be investigated for its antioxidant properties and potential use in the treatment of diseases related to oxidative stress.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials that require the incorporation of selenium atoms.
作用機序
The mechanism by which ({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene exerts its effects is primarily through the interaction of the selenium atom with biological molecules. Selenium can form selenoenzymes that play a role in redox reactions and antioxidant defense mechanisms. The compound may also interact with cellular thiols, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
- Diphenyl diselenide
- Selenocysteine
- Selenomethionine
Uniqueness
({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene is unique due to its specific structure, which combines a selenium atom with a prop-2-en-1-yl group and a benzene ring. This structure imparts distinct chemical properties and reactivity compared to other organoselenium compounds.
特性
CAS番号 |
378798-47-1 |
|---|---|
分子式 |
C18H20OSe |
分子量 |
331.3 g/mol |
IUPAC名 |
(3-phenyl-2-prop-2-enoxypropyl)selanylbenzene |
InChI |
InChI=1S/C18H20OSe/c1-2-13-19-17(14-16-9-5-3-6-10-16)15-20-18-11-7-4-8-12-18/h2-12,17H,1,13-15H2 |
InChIキー |
HECHFSLNKKGHIT-UHFFFAOYSA-N |
正規SMILES |
C=CCOC(CC1=CC=CC=C1)C[Se]C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


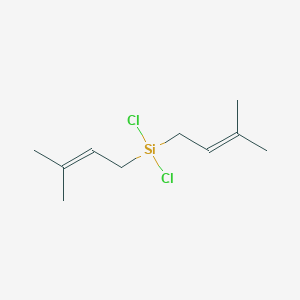
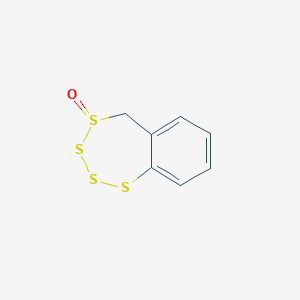
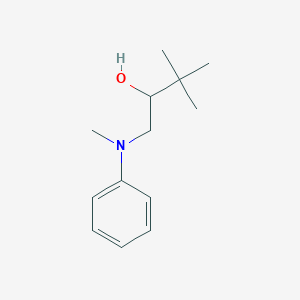
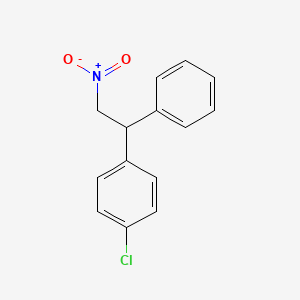
![1,2-Propanediamine, 2-methyl-N1-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14244636.png)
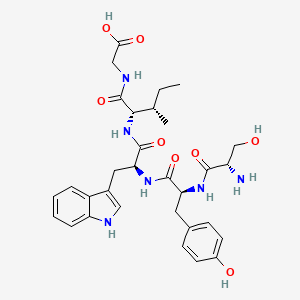
![Carbamic acid, [bis(chloromethyl)phosphinyl]-, ethyl ester](/img/structure/B14244652.png)

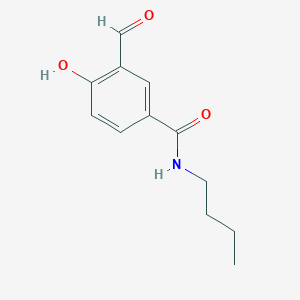

![N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-N-methyl-3-oxobutanamide](/img/structure/B14244681.png)
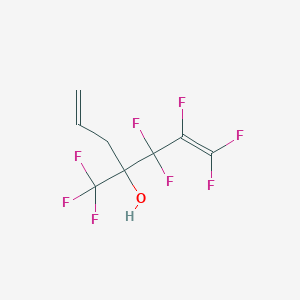
![1,4-bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene](/img/structure/B14244691.png)
